

Structure-Activity Relationship of Dibenzocyclooctadiene Lignans as Anti-Inflammatory Agents

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Compound of Interest

Compound Name: Kadsutherin F

Cat. No.: B15591826

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While specific structure-activity relationship (SAR) data for **Kadsutherin F** is not readily available in published literature, this guide provides a comparative analysis of the anti-inflammatory activity of a series of dibenzocyclooctadiene lignans isolated from *Kadsura induta*. The data presented here is based on a study by Tran et al. (2022), which investigated the inhibitory effects of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. This class of compounds, to which **Kadsutherin F** belongs, has shown promising anti-inflammatory properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of eight dibenzocyclooctadiene lignans was assessed by measuring their ability to inhibit NO production. Nitric oxide is a key signaling molecule in the inflammatory process, and its inhibition is a common indicator of anti-inflammatory activity.

Table 1: Inhibitory Activity of Dibenzocyclooctadiene Lignans on NO Production

Compound	R1	R2	R3	R4	IC50 (μM) on NO Production[1]
Kadsuindutain A (1)	OCH3	H	O-2',4'- dioxygenated -2',3'- dimethylbutyr yl	H	10.7
Kadsuindutain B (2)	OCH3	H	O-benzoyl	H	12.5
Kadsuindutain C (3)	H	OCH3	O-2',4'- dioxygenated -2',3'- dimethylbutyr yl	H	15.2
Kadsuindutain D (4)	H	OCH3	O-benzoyl	H	18.9
Kadsuindutain E (5)	OCH3	H	O-angeloyl	H	20.3
Schizanrin F (6)	OCH3	H	OH	H	34.0
Schizanrin O (7)	OCH3	H	O-benzoyl	OH	25.6
Schisantherin J (8)	OCH3	H	O-angeloyl	OH	28.4
L-NMMA (Positive Control)	-	-	-	-	31.2

From the data presented, several key structure-activity relationships can be inferred:

- **Esterification at C-6:** The presence of an ester group at the C-6 position appears to be crucial for potent anti-inflammatory activity. For instance, Kadsuindutain A, with a complex ester moiety, exhibited the highest potency ($IC_{50} = 10.7 \mu M$).
- **Influence of the Ester Moiety:** The nature of the ester group at C-6 significantly impacts activity. The 2',4'-dioxxygenated-2',3'-dimethylbutyryl group in Kadsuindutain A and C confers greater potency compared to the benzoyl group in Kadsuindutain B and D, and the angeloyl group in Kadsuindutain E.
- **Hydroxylation at C-7:** The presence of a hydroxyl group at the C-7 position, as seen in Schizanrin O and Schisantherin J, seems to decrease the inhibitory activity compared to their non-hydroxylated counterparts (Kadsuindutain B and E, respectively).
- **Substitution on the Aromatic Rings:** The position of the methoxy group on the aromatic rings also appears to influence activity, as observed in the comparison between Kadsuindutain A/B and Kadsuindutain C/D.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Activated RAW264.7 Cells

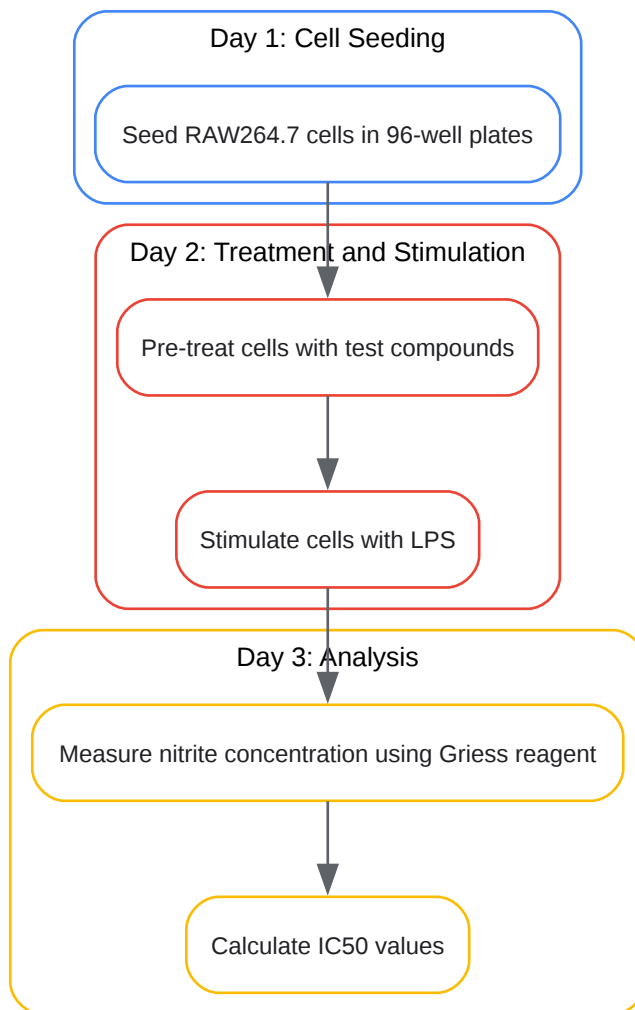
This assay evaluates the ability of the test compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

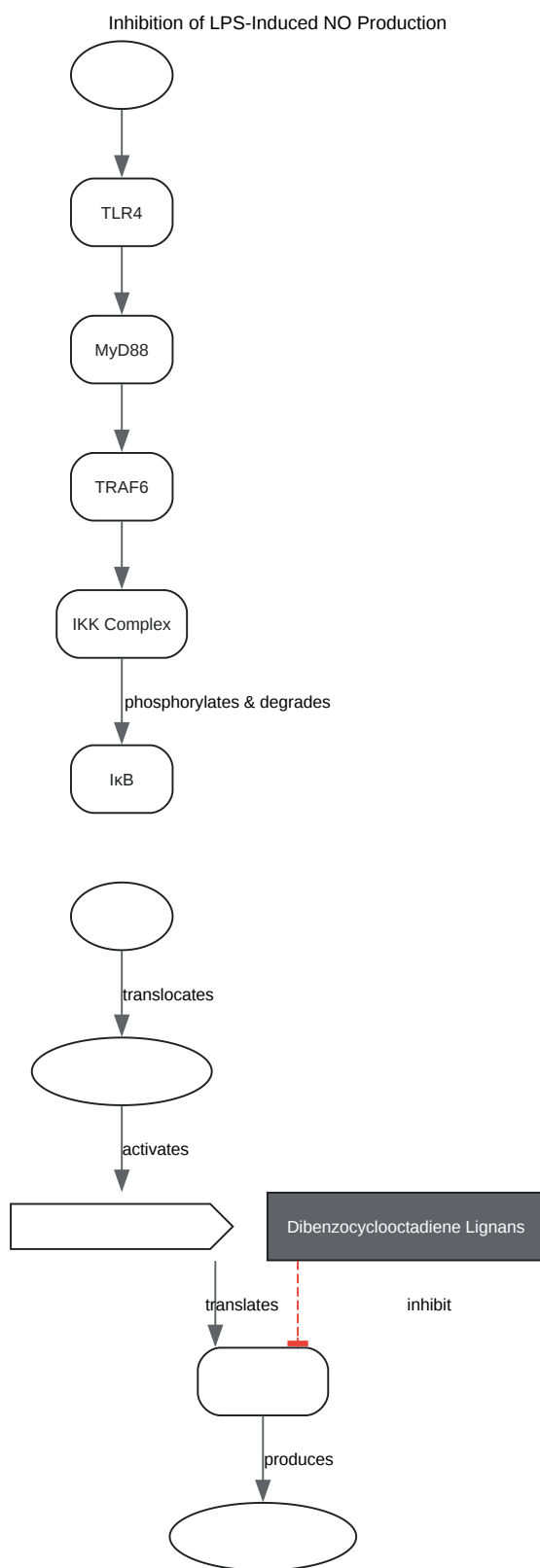
- **Cell Culture:** RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Assay Procedure:**
 - Cells are seeded in 96-well plates at a density of 2×10^5 cells/well and allowed to adhere overnight.
 - The cells are then pre-treated with various concentrations of the test compounds for 2 hours.

- Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
- After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
- The IC₅₀ value, the concentration of the compound that causes 50% inhibition of NO production, is determined from the dose-response curve.

Visualizations

Experimental Workflow for NO Inhibition Assay





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